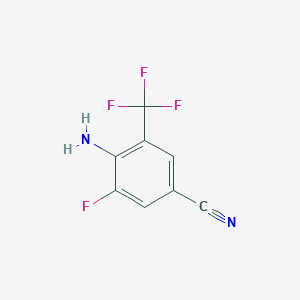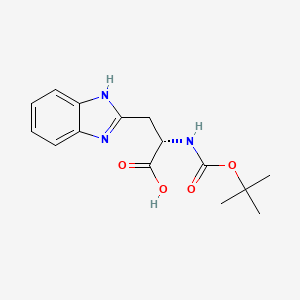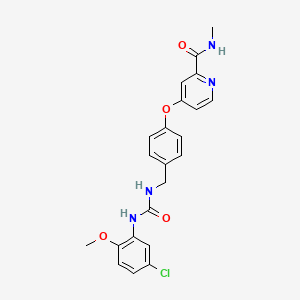
3,6-Dinitro-9h-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dinitro-9h-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. The compound is characterized by the presence of nitro groups at the 3 and 6 positions on the xanthone scaffold. Xanthones, including this compound, are known for their yellow color and have been extensively studied for their pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitro-9h-xanthen-9-one typically involves the nitration of xanthone derivatives. One common method is the nitration of 3,6-dihydroxyxanthone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3,6-Dinitro-9h-xanthen-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The xanthone core can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,6-Diamino-9h-xanthen-9-one.
Substitution: Various substituted xanthone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of xanthone.
科学的研究の応用
3,6-Dinitro-9h-xanthen-9-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of dyes and pigments due to its vibrant yellow color.
作用機序
The mechanism of action of 3,6-Dinitro-9h-xanthen-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can be harnessed for therapeutic purposes, such as targeting cancer cells. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3,6-Dihydroxy-9h-xanthen-9-one: A precursor in the synthesis of 3,6-Dinitro-9h-xanthen-9-one.
3,6-Dibromo-9h-xanthen-9-one: Another xanthone derivative with bromine substituents instead of nitro groups.
3,6-Dimethoxy-9h-xanthen-9-one: A derivative with methoxy groups, used in the synthesis of fluorescein derivatives.
Uniqueness
This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to participate in redox reactions, making it a valuable tool in oxidative stress studies and potential therapeutic applications .
特性
分子式 |
C13H6N2O6 |
|---|---|
分子量 |
286.20 g/mol |
IUPAC名 |
3,6-dinitroxanthen-9-one |
InChI |
InChI=1S/C13H6N2O6/c16-13-9-3-1-7(14(17)18)5-11(9)21-12-6-8(15(19)20)2-4-10(12)13/h1-6H |
InChIキー |
QUALGORZWZEQSZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


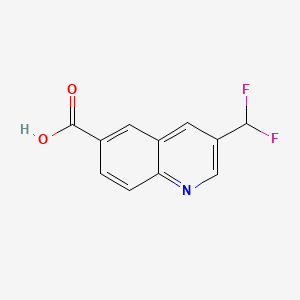
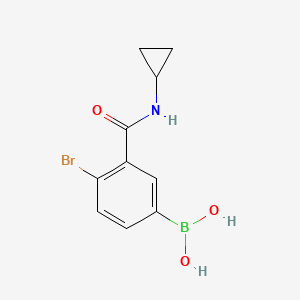
![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
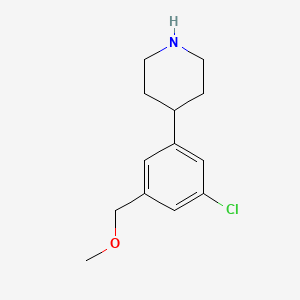
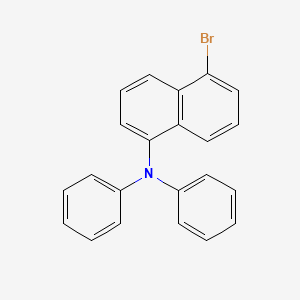


![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
